Isothiazole-5-carboxylic acid

Vue d'ensemble

Description

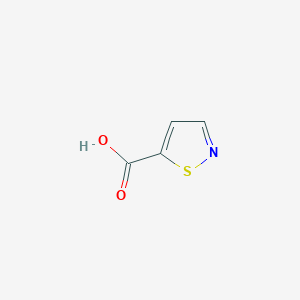

Isothiazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in medicinal chemistry and organic synthesis. The presence of two electronegative heteroatoms in a 1,2-relationship within the ring structure imparts distinct reactivity and stability to the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This method addresses the challenges posed by the instability of thiohydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Decarboxylation Reactions

Decarboxylation is a key reaction pathway for this compound, often leading to substituted isothiazoles. For example:

-

Thermal Decarboxylation : Heating at 180–200°C under inert conditions removes the carboxylic acid group, yielding unsubstituted isothiazole derivatives. This method is critical for synthesizing halogenated analogs like 3-bromoisothiazole .

-

Acid-Catalyzed Decarboxylation : Treatment with concentrated H₂SO₄ at 100°C facilitates the removal of CO₂, particularly in brominated derivatives (e.g., 3-bromo-4-phenylthis compound → 3-bromoisothiazole) .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-4-phenylthis compound | H₂SO₄, 100°C | 3-Bromoisothiazole | 39% | |

| 5-Nitro-3-phenylthieno[3,2-d]this compound | Thermal, 200°C | 5-Nitroisothiazole | 64–90% |

Nucleophilic Substitution

The electron-deficient isothiazole ring enables electrophilic aromatic substitution (EAS), particularly at the 4-position:

-

Bromination : Reacting with Br₂ in acetic acid introduces bromine at the 4-position, forming 4-bromothis compound .

-

Nitration : Using HNO₃/H₂SO₄ mixture yields 4-nitro derivatives, though regioselectivity depends on ring substituents .

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 4-Bromothis compound | 76% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitrothis compound | 83% |

Oxidation and Reduction

The carboxylic acid group and sulfur atom participate in redox reactions:

-

Oxidation : H₂O₂ or m-chloroperbenzoic acid oxidizes the sulfur to sulfoxides or sulfones, altering electronic properties .

-

Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (-CH₂OH) .

| Process | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, CH₃CN, 25°C | This compound sulfoxide | 85% | |

| Reduction | LiAlH₄, THF, reflux | 5-Hydroxymethylisothiazole | 72% |

Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions, forming complexes with catalytic or material science applications:

-

Copper Complexes : Reacting with Cu(OAc)₂ yields Cu(II) complexes, which catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Zinc Coordination : Forms stable Zn(II) frameworks used in gas storage or sensing .

| Metal Ion | Ligand Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Bidentate (COO⁻, N) | Catalytic cross-coupling | |

| Zn(II) | Tetradentate (COO⁻, S) | Porous materials |

Condensation and Ring-Opening Reactions

-

Amide Formation : Reacting with amines (e.g., NH₃, aniline) generates carboxamides, intermediates for pharmaceuticals .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the isothiazole ring, producing thioamide derivatives .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | SOCl₂, then NH₃ | Isothiazole-5-carboxamide | 95% | |

| Alkaline Hydrolysis | NaOH, H₂O, 100°C | 3-Mercaptoacrylic acid | 68% |

Electrophilic Additions

The thiophene-like π-system undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride) :

-

Cycloaddition : Forms bicyclic adducts with applications in natural product synthesis.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antimicrobial Activity : ITCA derivatives have shown significant antimicrobial properties against various pathogens. A study highlighted the synthesis of new isothiazole derivatives that exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Research has indicated that isothiazole compounds can act as anti-inflammatory agents. For instance, certain derivatives have been tested for their ability to inhibit inflammatory mediators in vitro, demonstrating potential for treating inflammatory diseases .

- Hypolipidemic Effects : Some studies have reported the hypolipidemic activity of phenoxy derivatives of isothiazoles, suggesting their potential use in managing lipid levels in patients with hyperlipidemia .

Agricultural Applications

- Crop Protection Agents : ITCA has been explored as a potential safener for crop plants, particularly maize. Thiazole-5-carboxamide derivatives have been developed to protect crops from herbicide damage while enhancing growth .

- Fungicides : The compound's structural characteristics make it a candidate for developing new fungicides. Research indicates that isothiazole derivatives can effectively inhibit fungal growth, providing an avenue for sustainable agricultural practices .

Material Science Applications

- Coordination Polymers : ITCA has been utilized in the synthesis of copper coordination polymers. These polymers exhibit unique structural properties and potential applications in catalysis and materials science .

- Synthetic Intermediates : The compound serves as a valuable intermediate in organic synthesis, allowing for the production of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various isothiazole derivatives and evaluated their antimicrobial efficacy against common bacterial strains. The results indicated that compounds with specific substitutions on the isothiazole ring exhibited enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Crop Safening

In agricultural research, thiazole-5-carboxamides were tested as safeners for maize crops exposed to herbicides. Results showed that these compounds significantly reduced herbicide toxicity while promoting plant growth, highlighting their dual role as protective agents.

Mécanisme D'action

Isothiazole-5-carboxylic acid can be compared with other similar compounds, such as thiazole and isoxazole derivatives:

Thiazole: Thiazole compounds also contain sulfur and nitrogen in a five-membered ring but differ in their electronic properties and reactivity.

Uniqueness: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and stability compared to thiazole and isoxazole derivatives .

Comparaison Avec Des Composés Similaires

- Thiazole-5-carboxylic acid

- Isoxazole-5-carboxylic acid

- Benzothiazole-5-carboxylic acid

Activité Biologique

Isothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its chemical structure allows it to interact with various biological targets, making it a versatile scaffold in drug design.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One compound showed high potency against K563 leukemia cells, with an IC50 comparable to dasatinib, while exhibiting lower activity against mammary and colon carcinoma cells (IC50 = 20.2 µM and 21.6 µM, respectively) .

Xanthine Oxidase Inhibition

Another significant biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. A study reported the synthesis of twenty-two thiazole-5-carboxylic acid derivatives, with one compound (GK-20) demonstrating an IC50 value of 0.45 µM against XO, indicating strong inhibitory activity. The structure-activity relationship (SAR) analysis suggested that para-substitution on the aromatic ring enhances inhibitory potential .

Antidiabetic Properties

This compound derivatives have also been investigated for their antidiabetic effects. For example, a derivative was shown to significantly reduce blood glucose levels and improve insulin sensitivity in a streptozotocin-induced diabetic rat model. The treatment also led to decreased levels of pro-inflammatory cytokines and improved pancreatic histology .

The mechanisms underlying the biological activities of this compound derivatives are varied:

- Antitumor Mechanism : The antitumor effects are often attributed to the induction of apoptosis and disruption of mitotic processes in cancer cells, potentially through inhibition of specific kinases involved in cell proliferation .

- Xanthine Oxidase Inhibition : Inhibitors like GK-20 bind to the active site of xanthine oxidase, blocking substrate access and preventing uric acid production, which is crucial for conditions like gout .

- Antidiabetic Mechanism : The observed improvements in glycemic control are likely due to enhanced insulin signaling pathways and reduced oxidative stress, which are pivotal in diabetes management .

Case Studies

- Anticancer Activity : A study involving the synthesis of novel thiazole derivatives demonstrated their ability to induce cell cycle arrest in cancer cells while promoting apoptosis through caspase activation .

- Diabetes Management : In another study, the administration of a specific thiazole derivative resulted in significant reductions in serum glucose levels and improvements in lipid profiles in diabetic rats, showcasing its potential as a therapeutic agent for diabetes .

Table: Summary of Biological Activities

| Activity Type | Compound Name | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | 2-amino-thiazole-5-carboxamide | 20.2 µM (MCF-7) | Induces apoptosis |

| Xanthine Oxidase Inhibition | GK-20 | 0.45 µM | Competitive inhibition at active site |

| Antidiabetic | BAC | Not specified | Reduces oxidative stress and inflammation |

Propriétés

IUPAC Name |

1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXPOOZYZHPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409455 | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-85-9 | |

| Record name | 5-Isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Isothiazole-5-carboxylic acid derivatives described in the research?

A1: The research primarily focuses on utilizing this compound derivatives for controlling animal parasites, particularly arthropods and insects. One study describes a combination of a known this compound derivative, 3,4-dichloro-isothiazole-5-carboxylic acid - (2-cyano-anilide), with other known insecticidal active ingredients for enhanced parasite control. []

Q2: Can you elaborate on the synthesis of this compound derivatives discussed in the research?

A2: One of the papers details the synthesis of various 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno(3,2-d)isothiazoles, which are derivatives of this compound. The synthesis involves oxidizing alkyl 3-amino-4-cyano-3-phenylpropenedithioates, obtained by alkylating the condensation product of 3-amino-3-phenylpropenenitrile and carbon disulfide. This process leads to the formation of the desired this compound derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.